1-(Diethylamino)but-3-en-2-ol
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Overview
Description
1-(Diethylamino)but-3-en-2-ol is an organic compound with the molecular formula C8H17NO It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group and a hydroxyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)but-3-en-2-ol can be synthesized through several methods. One common approach involves the Mannich reaction, where a secondary amine (diethylamine) reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde. The reaction typically occurs under acidic conditions and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated compound.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Alkyl halides and other electrophiles can react with the diethylamino group under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 1-(Diethylamino)butan-2-ol.
Substitution: Formation of various substituted amines.
Scientific Research Applications
1-(Diethylamino)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Diethylamino)butan-2-ol: Similar structure but lacks the double bond in the butenyl chain.
4-(Diethylamino)but-2-yn-1-ol: Contains a triple bond instead of a double bond.
1-(Diethylamino)propan-2-ol: Shorter carbon chain with similar functional groups.
Uniqueness: 1-(Diethylamino)but-3-en-2-ol is unique due to the presence of both a diethylamino group and a hydroxyl group on a butenyl chain
Properties
CAS No. |
3141-84-2 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(diethylamino)but-3-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
InChI Key |
PXEWDINPVYAYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C=C)O |
Origin of Product |
United States |
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